molecular formula C7H14O4 B14308328 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid CAS No. 113051-21-1

2,2-Bis(hydroxymethyl)-3-methylbutanoic acid

Cat. No.: B14308328
CAS No.: 113051-21-1
M. Wt: 162.18 g/mol
InChI Key: XRNMWZHCFSGEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(hydroxymethyl)-3-methylbutanoic acid is an organic compound characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a butanoic acid backbone. This compound is known for its versatility in various chemical reactions and its applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid typically involves the reaction of formaldehyde with isobutyric acid under basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product through hydrolysis and purification processes.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification techniques, such as crystallization and distillation, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and ethers.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl and carboxylic acid groups. These functional groups allow the compound to interact with other molecules, forming stable complexes and facilitating the synthesis of larger macromolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide it with a high degree of reactivity and versatility in various chemical processes. This makes it a valuable compound in the synthesis of complex macromolecules and materials with specialized properties .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-5(2)7(3-8,4-9)6(10)11/h5,8-9H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNMWZHCFSGEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555007
Record name 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113051-21-1
Record name 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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